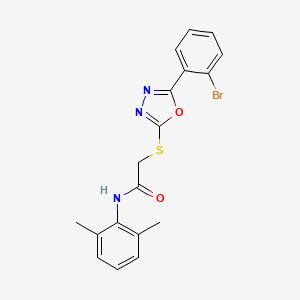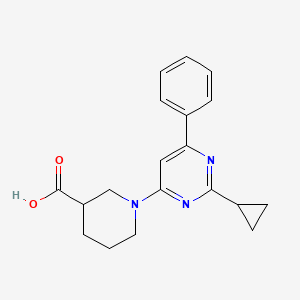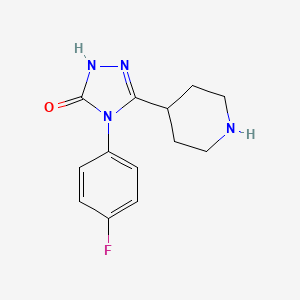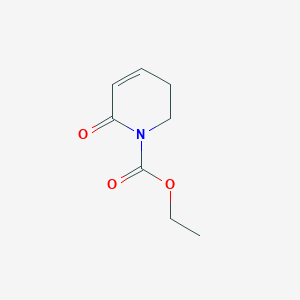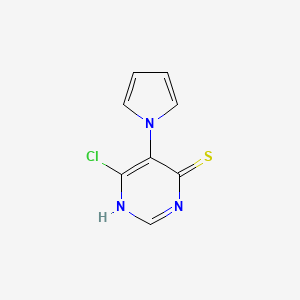![molecular formula C9H11N3O3 B11779309 2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779309.png)
2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(2-méthyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acétique est un composé hétérocyclique appartenant à la famille des pyrazolopyrazines. Ce composé se caractérise par sa structure unique, qui comprend un noyau pyrazolo[1,5-a]pyrazine avec un substituant acide acétique. Il a suscité un intérêt dans divers domaines en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-(2-méthyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acétique implique généralement la réaction de dérivés de pyrazolo[1,5-a]pyrazine avec des réactifs appropriés. Une méthode courante implique la réaction de pyrazolo[1,5-a]pyrazin-4(5H)-ones avec du N-iodosuccinimide en présence de N-méthylmorpholine pour former des dérivés 7-iodo. Ces dérivés sont ensuite soumis à une carbonylation catalysée par un complexe de chlorure de palladium(II) avec le 1,1'-bis(diphénylphosphino)ferrocène sous pression en solution méthanolique, ce qui donne des méthyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. Ces carboxylates sont ensuite transformés en acides carboxyliques correspondants par hydrolyse alcaline .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les voies de synthèse décrites ci-dessus peuvent être mises à l'échelle pour des applications industrielles avec une optimisation appropriée des conditions réactionnelles et des processus de purification.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(2-méthyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acétique subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés dihydro.
Substitution : Le composé peut subir des réactions de substitution, en particulier sur le cycle pyrazine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants tels que le N-iodosuccinimide.
Principaux produits formés
Oxydation : Dérivés oxo.
Réduction : Dérivés dihydro.
Substitution : Dérivés halogénés de la pyrazolopyrazine.
4. Applications de la recherche scientifique
L'acide 2-(2-méthyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acétique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-(2-méthyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acétique implique son interaction avec des cibles moléculaires spécifiques. On pense que le composé inhibe certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut entraîner divers effets biologiques, tels que des activités anti-inflammatoires ou anticancéreuses. Les voies moléculaires exactes impliquées sont encore à l'étude.
Applications De Recherche Scientifique
2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[1,5-a]pyrimidines : Ces composés partagent une structure de base similaire, mais diffèrent par leurs substituants et leurs activités biologiques.
Pyrazolo[1,5-a]quinazolines : Ces composés possèdent un cycle quinazoline au lieu d'un cycle pyrazine, ce qui conduit à des propriétés chimiques et biologiques différentes.
Unicité
L'acide 2-(2-méthyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acétique est unique en raison de son motif de substitution spécifique et de la présence d'un groupe acide acétique. Cette unicité structurelle contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles, le différenciant d'autres composés similaires.
Propriétés
Formule moléculaire |
C9H11N3O3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-(2-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C9H11N3O3/c1-6-4-7-9(15)11(5-8(13)14)2-3-12(7)10-6/h4H,2-3,5H2,1H3,(H,13,14) |
Clé InChI |
JXIOGQFHNVIODK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2CCN(C(=O)C2=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)
![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)

![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one](/img/structure/B11779244.png)



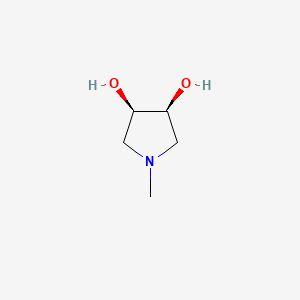
![Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate](/img/structure/B11779269.png)
